4-Ethoxy-3,5-diiodobenzaldehyde

Description

BenchChem offers high-quality 4-Ethoxy-3,5-diiodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-diiodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

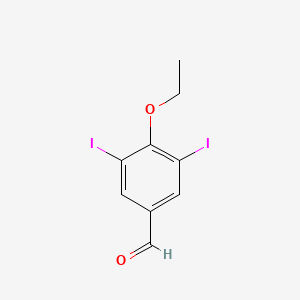

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKCHXBRSBJZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 4-Ethoxy-3,5-diiodobenzaldehyde

An In-Depth Technical Guide to 4-Ethoxy-3,5-diiodobenzaldehyde: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of 4-Ethoxy-3,5-diiodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds to provide a robust overview of its chemical identity, predicted physicochemical properties, and potential reactivity. We present detailed, field-proven synthetic protocols, explain the causality behind experimental choices, and explore its potential as a versatile building block for creating complex molecular architectures via reactions of the aldehyde moiety and metal-catalyzed cross-coupling at the carbon-iodine bonds. This guide is intended to serve as a foundational resource for scientists and drug development professionals seeking to incorporate this promising intermediate into their research endeavors.

Chemical Identity and Structural Analysis

4-Ethoxy-3,5-diiodobenzaldehyde is a polysubstituted aromatic compound. Its structure is defined by a central benzene ring functionalized with a formyl (-CHO) group, an ethoxy (-OCH₂CH₃) group, and two iodine atoms.

-

IUPAC Name: 4-Ethoxy-3,5-diiodobenzaldehyde

-

Molecular Formula: C₉H₈I₂O₂

-

Molecular Weight: 401.97 g/mol

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or specialized research chemical.

Core Structural Features

The unique arrangement of functional groups on the benzaldehyde scaffold imparts a distinct electronic and steric profile. The aldehyde group and the two iodine atoms act as electron-withdrawing groups, rendering the aromatic ring relatively electron-poor. Conversely, the ethoxy group is an electron-donating group via resonance. This electronic push-pull system influences the molecule's reactivity. The bulky iodine atoms flanking the ethoxy group create significant steric hindrance, which can direct the regioselectivity of certain reactions.

Caption: 2D structure of 4-Ethoxy-3,5-diiodobenzaldehyde.

Physicochemical and Spectral Properties

Direct experimental data for 4-Ethoxy-3,5-diiodobenzaldehyde is not available. However, its properties can be reliably predicted based on closely related analogs. The data presented below are estimations, with values for known compounds provided for comparison.

| Property | Predicted Value (4-Ethoxy-3,5-diiodobenzaldehyde) | Analog: 4-Hydroxy-3,5-diiodobenzaldehyde[1] | Analog: 4-Ethoxy-3-iodobenzaldehyde[2] |

| Appearance | Pale yellow to brown solid | Pale yellow to brown solid | White solid |

| Melting Point (°C) | >100 (estimated) | ~200 | 78–81 |

| Boiling Point (°C) | >300 (estimated) | Decomposes | Not available |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water | Soluble in polar organic solvents | Soluble in common organic solvents |

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Key signals would include: a singlet for the aldehyde proton (δ ≈ 9.8-10.0 ppm), a singlet for the two equivalent aromatic protons (δ ≈ 8.0-8.3 ppm), a quartet for the ethoxy methylene protons (-OCH₂-) (δ ≈ 4.1-4.3 ppm), and a triplet for the ethoxy methyl protons (-CH₃) (δ ≈ 1.4-1.6 ppm). This pattern is consistent with observations for other 4-alkoxybenzaldehydes.[3]

-

¹³C NMR: Expected signals include the aldehyde carbonyl carbon (δ ≈ 190 ppm), aromatic carbons attached to iodine (δ ≈ 85-95 ppm), and carbons of the ethoxy group (δ ≈ 65 ppm and 15 ppm).

-

IR Spectroscopy: The infrared spectrum should display a strong, characteristic absorption band for the aldehyde C=O stretch around 1690-1705 cm⁻¹.[4] Additional key signals would include C-H stretches for the aldehyde and aromatic ring (2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively) and C-O ether stretches (1200-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 402, along with characteristic isotopic patterns due to the presence of two iodine atoms.

Synthesis and Methodologies

The synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde can be approached from two primary, logical pathways, depending on the availability of starting materials. Both methods rely on well-established, high-yielding organic transformations.

Route A: Direct Iodination of 4-Ethoxybenzaldehyde

This is arguably the most direct approach. The ethoxy group is an activating, ortho, para-director. Since the para position is blocked by the aldehyde, electrophilic substitution is strongly directed to the ortho positions (C3 and C5).

Causality: The choice of an iodinating agent and reaction conditions is critical. A combination of molecular iodine (I₂) and an oxidant like (diacetoxyiodo)benzene (PIDA) generates a highly electrophilic iodine species in situ, capable of di-iodinating the activated aromatic ring under relatively mild conditions.[2] This avoids the harsh conditions associated with other iodination methods.

Experimental Protocol:

-

To a solution of 4-ethoxybenzaldehyde (1.0 equiv) in dichloromethane (DCM, 0.5 M) in a Schlenk tube, add molecular iodine (I₂, 2.2 equiv).

-

Add (diacetoxyiodo)benzene (PIDA, 3.0 equiv) to the mixture.

-

Seal the tube under an inert atmosphere (N₂) and stir the mixture at 60 °C for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the final product.

Caption: Workflow for the direct iodination of 4-ethoxybenzaldehyde.

Route B: Ethylation of 4-Hydroxy-3,5-diiodobenzaldehyde

This alternative route utilizes the Williamson ether synthesis. It is the preferred method if 4-hydroxy-3,5-diiodobenzaldehyde is the more accessible starting material.[1]

Causality: This reaction proceeds via an Sₙ2 mechanism. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an ethylating agent like ethyl iodide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, as it effectively solvates the potassium cation without interfering with the nucleophile.

Experimental Protocol:

-

Suspend 4-hydroxy-3,5-diiodobenzaldehyde (1.0 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv) in anhydrous DMF (0.4 M).

-

Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide.

-

Add ethyl iodide (C₂H₅I, 1.5 equiv) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold water, which will precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water and a small amount of cold ethanol to remove residual DMF and impurities.

-

The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Caption: Workflow for the ethylation of 4-hydroxy-3,5-diiodobenzaldehyde.

Chemical Reactivity and Synthetic Applications

4-Ethoxy-3,5-diiodobenzaldehyde is a powerful synthetic intermediate due to its three distinct reactive sites.

Reactions of the Aldehyde Group

The aldehyde functionality can participate in a wide array of classical transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To generate alkenes.

-

Condensation Reactions: Such as Knoevenagel or aldol condensations, to form α,β-unsaturated systems.[5]

-

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol.

Reactions of the Carbon-Iodine Bonds

The C-I bonds are the most valuable feature for drug development professionals. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C, C-N, and C-O bonds. The presence of two iodine atoms allows for sequential or dual coupling reactions to build complex, three-dimensional molecules from a planar core.

-

Suzuki Coupling: With boronic acids to form biaryl structures.

-

Sonogashira Coupling: With terminal alkynes to create aryl alkynes.

-

Heck Coupling: With alkenes.

-

Buchwald-Hartwig Amination: With amines to form diarylamines.

The ability to perform two distinct coupling reactions by carefully controlling stoichiometry or using substrates of differing reactivity makes this molecule a highly versatile scaffold.

Caption: Synthetic utility of 4-Ethoxy-3,5-diiodobenzaldehyde as a central scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-diiodobenzaldehyde is not available, the handling precautions should be based on those for similar halogenated aromatic aldehydes.[6][7]

-

Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes.[7] Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6][8]

-

Handling: Keep away from heat, sparks, and open flames.[6] Store in a cool, dry, and well-ventilated place. Keep container tightly closed, preferably under an inert atmosphere.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6][7]

-

-

Incompatible Materials: Strong oxidizing agents, strong bases.[6]

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025).

- Sigma-Aldrich. (2024).

- metasci. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR.

- Benchchem. (n.d.). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.

- CymitQuimica. (n.d.). CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde.

- Benchchem. (n.d.).

- Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.

Sources

- 1. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.metasci.ca [sds.metasci.ca]

An In-depth Technical Guide to the Solubility of 4-Ethoxy-3,5-diiodobenzaldehyde in Organic Solvents

Foreword for the Researcher

In the landscape of pharmaceutical research and fine chemical synthesis, a molecule's solubility profile is not merely a data point; it is a critical determinant of its utility, bioavailability, and applicability. 4-Ethoxy-3,5-diiodobenzaldehyde, a halogenated aromatic aldehyde, presents a unique set of physicochemical properties that necessitate a thorough understanding of its behavior in various organic media. This guide is crafted for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional. In the absence of extensive public data on this specific molecule, we pivot from a simple data sheet to a comprehensive methodological guide. This document will not only explore the theoretical underpinnings of its solubility but will also provide robust, field-proven protocols for its empirical determination. Our focus is on empowering you, the researcher, with the principles and techniques to generate reliable and reproducible solubility data, forming a self-validating system for your experimental needs.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as our foundational principle.[1] The solubility of 4-Ethoxy-3,5-diiodobenzaldehyde is a result of the interplay between its structural features and the properties of the solvent.

-

The Benzaldehyde Core: The aromatic ring renders the molecule largely nonpolar, favoring solubility in solvents with similar characteristics.[1] The aldehyde group (-CHO) introduces a degree of polarity through its carbonyl function.[1]

-

Influence of Substituents:

-

Ethoxy Group (-OCH₂CH₃): This ether linkage adds some polar character and potential for hydrogen bonding with protic solvents, though its nonpolar alkyl chain can also enhance solubility in less polar media.

-

Iodo Groups (-I): The two iodine atoms significantly increase the molecular weight and polarizability of the molecule. Halogenation generally decreases aqueous solubility.[2] However, in organic solvents, the large, polarizable nature of iodine can lead to favorable van der Waals interactions, influencing solubility in a complex manner. Organic halides are generally soluble in common organic solvents.[3]

-

-

Solvent Properties of Interest:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant, is a key predictor of its ability to dissolve a polar solute.

-

Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone). The aldehyde oxygen of our target molecule can act as a hydrogen bond acceptor.

-

Dispersive Forces: Important for nonpolar interactions, these forces are significant for the iodinated aromatic ring.

-

Based on these principles, we can anticipate that 4-Ethoxy-3,5-diiodobenzaldehyde will exhibit good solubility in polar aprotic solvents like acetone and chloroform, and moderate solubility in polar protic solvents like ethanol.[4][5] Its solubility in nonpolar solvents like hexane is expected to be lower.

Experimental Determination of Solubility: Protocols and Rationale

The Shake-Flask Method for Equilibrium

All subsequent analytical methods rely on the preparation of a saturated solution at a specific temperature. The shake-flask method is the gold standard for achieving this equilibrium.

Protocol:

-

Add an excess of solid 4-Ethoxy-3,5-diiodobenzaldehyde to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Place the vial in a temperature-controlled shaker or on a stir plate within a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully extract a clear aliquot of the supernatant for analysis, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.

Method 1: Gravimetric Analysis

This classical method is straightforward and relies on the precise measurement of mass.[6][7][8] It is most suitable for determining solubility in volatile solvents.

Causality: The gravimetric method directly quantifies the mass of the dissolved solute by removing the solvent through evaporation. Its accuracy is contingent on the complete removal of the solvent and the non-volatility of the solute.

Experimental Protocol:

-

Prepare a saturated solution of 4-Ethoxy-3,5-diiodobenzaldehyde in the solvent of interest at a constant temperature as described in section 2.1.

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the solute's decomposition point may be necessary.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a desiccator or oven.

-

The final solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

Caption: Workflow for Gravimetric Solubility Determination.

Method 2: UV/Vis Spectrophotometry

This method is well-suited for aromatic compounds due to their strong UV absorbance.[9] It is a rapid and sensitive technique.

Causality: UV/Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with known concentrations, the concentration of an unknown saturated solution can be determined. Aromatic compounds like 4-Ethoxy-3,5-diiodobenzaldehyde have distinct absorbance spectra due to their conjugated systems.[10][11][12]

Experimental Protocol:

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of 4-Ethoxy-3,5-diiodobenzaldehyde in the solvent of interest.

-

Scan the solution using a UV/Vis spectrophotometer to find the wavelength with the highest absorbance. This λ_max will be used for all subsequent measurements to maximize sensitivity.

-

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Measure the absorbance of each standard at the determined λ_max.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in section 2.1.

-

Dilute the clear supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculate Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, capable of separating the analyte from any potential impurities or degradation products.[13][14][15][16]

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV) quantifies the amount of analyte eluting from the column. Similar to UV/Vis spectrophotometry, a calibration curve is used to relate the detector response (peak area) to concentration.

Experimental Protocol:

-

Develop an HPLC Method:

-

Select a suitable reversed-phase column (e.g., C18).

-

Determine an appropriate mobile phase (e.g., a mixture of acetonitrile and water) that provides good peak shape and a reasonable retention time for 4-Ethoxy-3,5-diiodobenzaldehyde.

-

Set the UV detector to the λ_max of the compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject a fixed volume of each standard into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in section 2.1.

-

Dilute the clear supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the diluted sample into the HPLC.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Multiply this concentration by the dilution factor to obtain the solubility.

-

Sources

- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. msesupplies.com [msesupplies.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. improvedpharma.com [improvedpharma.com]

Introduction: The Therapeutic Potential of Halogenated Benzaldehydes

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Ethoxy-3,5-diiodobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their inherent reactivity and the ability to precisely modify their aromatic core allow for the fine-tuning of pharmacological properties. Within this broad class, halogenated benzaldehydes are of particular interest due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and the capacity for halogen bonding, which can significantly enhance drug-target interactions.

This technical guide focuses on the largely unexplored class of 4-Ethoxy-3,5-diiodobenzaldehyde derivatives. The core structure is distinguished by three key features:

-

A Reactive Aldehyde Group: This serves as a synthetic handle for the creation of a diverse library of derivatives, including Schiff bases, hydrazones, and oximes, which are prevalent in bioactive molecules.[1][2]

-

Di-iodo Substitution: The presence of two iodine atoms at the ortho-positions to the hydroxyl/ethoxy group creates a molecular architecture reminiscent of thyroid hormones and their analogs. This substitution pattern is known to confer potent biological activities, including antitumor effects.[3]

-

An Ethoxy Group: This group modulates the electronic and steric properties of the scaffold, influencing its solubility, membrane permeability, and interaction with biological targets.

This document provides a comprehensive overview of the synthetic pathways to the core scaffold and its principal derivatives, discusses the predicted biological activities based on structurally related compounds, and offers detailed experimental protocols to facilitate further research in this promising area.

Part 1: Synthesis of the Core Scaffold: 4-Ethoxy-3,5-diiodobenzaldehyde

The synthesis of the 4-Ethoxy-3,5-diiodobenzaldehyde core can be approached through two primary logical pathways: the iodination of an ethoxylated precursor or the ethoxylation of a di-iodinated precursor. The latter is often more practical, starting from the commercially available 4-hydroxy-3,5-diiodobenzaldehyde.[4]

Synthetic Pathway: Williamson Ether Synthesis

The most direct method for preparing the title compound is the Williamson etherification of 4-hydroxy-3,5-diiodobenzaldehyde. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide.

Caption: Proposed synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde

This protocol is adapted from standard Williamson etherification procedures for substituted phenols.[5]

Materials:

-

4-Hydroxy-3,5-diiodobenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Ethyl Iodide (C₂H₅I) or Bromoethane (C₂H₅Br) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-3,5-diiodobenzaldehyde and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Heat the mixture to 70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Ethoxy-3,5-diiodobenzaldehyde.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Key Derivative Classes and Synthetic Strategies

The aldehyde functionality of 4-Ethoxy-3,5-diiodobenzaldehyde is a gateway to a vast array of derivatives. The following pathways represent common and synthetically accessible modifications with high potential for yielding biologically active compounds.

Caption: Key synthetic pathways from the core scaffold.

Hydrazone Derivatives

Hydrazones are a well-established class of compounds with a broad range of pharmacological activities, including antiamoebic, anticancer, and antimicrobial properties.[1][2] They are synthesized via the condensation reaction between the parent aldehyde and a substituted hydrazine or hydrazide.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

Materials:

-

4-Ethoxy-3,5-diiodobenzaldehyde (1.0 eq)

-

A substituted acetohydrazide (e.g., 2-((4-chloro-1,3-benzoxazol-2-yl)sulfanyl)acetohydrazide) (1.0 eq)[2]

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 4-Ethoxy-3,5-diiodobenzaldehyde in ethanol in a round-bottom flask.

-

Add the substituted acetohydrazide to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure hydrazone derivative.

-

Characterize the structure using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the hydrazone can be confirmed by the appearance of a characteristic -N-H proton signal in the ¹H NMR spectrum and the C=N signal in the ¹³C NMR spectrum.[2]

Part 3: Predicted Biological Activity and Structure-Activity Relationships (SAR)

While direct biological data for 4-Ethoxy-3,5-diiodobenzaldehyde derivatives is not yet available, a strong case for their therapeutic potential can be built by examining structurally analogous compounds.

Anticancer and Tumoricidal Potential

The di-iodinated phenolic ring is a key pharmacophore in certain anticancer agents. A notable example is methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), a hormonally inactive thyroid hormone analog that exhibits tumoricidal action.[3] The mechanism involves selective uptake by tumor cells, leading to cytotoxicity, while normal cells are largely unaffected.[3] It is plausible that derivatives of 4-Ethoxy-3,5-diiodobenzaldehyde could share this mechanism.

Furthermore, other dihydroxybenzene derivatives have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in proliferating cells, leading to significant antitumor activity.[6]

Table 1: Biological Activity of Structurally Related Compounds

| Compound/Class | Biological Activity | Target/Mechanism | Reference |

| DIME | Tumoricidal against E-ras 20 cells | Selective uptake by tumor cells | [3] |

| 3,4-dihydroxybenzaldoxime | Antitumor (L1210 murine leukemia) | Ribonucleotide reductase inhibition (IC₅₀ = 38 µM) | [6] |

| 3,5-Dimethoxybenzaldehyde | Antifungal | MAPK and cell wall integrity pathways | [7] |

| Benzohydrazides | Antiamoebic (Entamoeba histolytica) | Not specified | [1] |

| Benzoxazole Hydrazones | Cytotoxic (Anticancer) | Not specified | [2] |

Antimicrobial and Antifungal Activity

Benzaldehyde derivatives are widely recognized for their antimicrobial properties. Derivatives of 3,5-dimethoxybenzaldehyde have shown potent antifungal activity against pathogenic fungi like Aspergillus fumigatus.[7] The mechanism is believed to involve the disruption of cell wall integrity and MAPK signaling pathways.[7] Given the structural similarity, the 4-Ethoxy-3,5-diiodobenzaldehyde scaffold is a promising starting point for developing novel antifungal agents. The incorporation of hydrazone moieties, which are known to possess antimicrobial activity, could further enhance this effect.[2]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related scaffolds, the following SAR principles can be hypothesized:

-

The Aldehyde-Derived Moiety: The nature of the group formed from the aldehyde (e.g., imine, hydrazone, oxime) is critical. For hydrazones, substitutions on the distal phenyl ring can dramatically alter activity, with electron-withdrawing groups often enhancing potency.[2]

-

The Di-iodo Substitution: These atoms are likely crucial for activity, potentially through halogen bonding with the target protein or by influencing the overall electronic character and conformation of the molecule, as seen in thyroid hormone analogs.[3]

-

The 4-Ethoxy Group: Compared to a hydroxyl or methoxy group, the ethoxy group provides increased lipophilicity, which may enhance cell membrane permeability. This can be a key parameter to modify when optimizing pharmacokinetic properties.[8]

Conclusion and Future Outlook

The 4-Ethoxy-3,5-diiodobenzaldehyde scaffold represents a promising, yet underexplored, area for drug discovery. Its straightforward synthesis and the vast chemical space accessible through derivatization of its aldehyde group make it an attractive target for medicinal chemists. Drawing on evidence from structurally related compounds, its derivatives hold significant potential as anticancer, antifungal, and antimicrobial agents.

Future research should focus on:

-

Synthesis and Characterization: Preparation of a diverse library of derivatives, particularly hydrazones and Schiff bases, with systematic variation of substituents.

-

Biological Screening: Comprehensive in vitro screening of the synthesized library against panels of cancer cell lines and pathogenic microbes.

-

Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways involved.

-

Computational Modeling: Employing molecular docking and other computational tools to understand binding modes and guide the rational design of next-generation derivatives.

The conceptual framework and detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of molecules.

References

Sources

- 1. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Ethoxy-3,5-dimethoxybenzaldehyde | C11H14O4 | CID 4771099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethoxy-3,5-diiodobenzaldehyde: Synthesis, Properties, and Potential as a Thyromimetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-diiodobenzaldehyde, a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this compound is not extensively documented in publicly accessible literature, its structure presents a compelling scaffold for the synthesis of novel thyroid hormone analogues and other bioactive molecules. This document establishes the formal nomenclature and predicted physicochemical properties of the compound. Furthermore, it outlines a robust, field-proven synthetic pathway, grounded in established organic chemistry principles, and provides a detailed experimental protocol. The guide elucidates the compound's potential utility as a key intermediate, drawing parallels to the structure of endogenous thyroid hormones and discussing its value as a versatile building block in organic synthesis. This paper is intended to serve as a foundational resource for scientists exploring thyromimetics and leveraging halogenated benzaldehydes in pharmaceutical research.

Chemical Identity and Nomenclature

The precise identification and naming of a compound are critical for unambiguous communication in scientific research. This section defines the structure and formal nomenclature for 4-Ethoxy-3,5-diiodobenzaldehyde.

IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 4-Ethoxy-3,5-diiodobenzaldehyde . This name is derived by identifying the parent structure as benzaldehyde, with substituents named and numbered according to IUPAC rules.

Synonyms and Identifiers

While no common synonyms are widely established due to its specialized nature, the following identifiers can be computationally generated to define the molecule:

-

InChI: InChI=1S/C9H8I2O2/c1-2-13-9-6(10)3-5(4-12)7(11)8(9)1/h3-4H,2H2,1H3

-

InChIKey: FHPJLYVFJIGVSA-UHFFFAOYSA-N

-

SMILES: CCOC1=C(C=C(C=C1I)C=O)I

-

CAS Registry Number: A unique CAS number has not been assigned, reflecting its status as a novel or specialized research chemical.

Structural Representation

The chemical structure consists of a central benzene ring functionalized with an aldehyde group, an ethoxy group, and two iodine atoms positioned ortho to the ethoxy group and meta to the aldehyde.

Physicochemical Properties: A Predictive Analysis

In the absence of comprehensive experimental data, physicochemical properties can be reliably predicted using computational models and by drawing comparisons with structurally similar compounds. These properties are fundamental for designing experimental conditions, predicting solubility, and assessing potential bioavailability.

| Property | Predicted Value | Basis of Prediction / Structural Analogs |

| Molecular Formula | C₉H₈I₂O₂ | Calculated from structure. |

| Molecular Weight | 401.97 g/mol | Calculated from atomic weights. Compare with 3,5-diiodobenzaldehyde (357.91 g/mol )[1] and 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (292.07 g/mol ).[2] |

| Appearance | Off-white to pale yellow solid | Inferred from related iodinated and ethoxylated benzaldehydes, which are typically crystalline solids at room temperature.[3][4] |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and strong intermolecular forces due to iodine atoms suggest a high boiling point. Predicted boiling point for 4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime is 385.1°C.[5] |

| LogP (Octanol/Water) | ~ 3.5 - 4.5 | The presence of two lipophilic iodine atoms significantly increases the LogP value compared to non-halogenated analogs like 4-ethoxybenzaldehyde. The predicted XLogP3 for 3-ethoxy-4-hydroxy-5-iodobenzaldehyde is 2.8.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Expected to be soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Ethyl Acetate. This is typical for halogenated aromatic compounds.[6] |

Synthesis and Organic Chemistry

The synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde can be approached through a logical, multi-step sequence starting from readily available precursors. The proposed pathway leverages well-established, high-yielding reactions common in medicinal chemistry workflows.

Proposed Synthetic Pathway

The most efficient synthetic strategy involves a two-step process starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin), a common and inexpensive starting material.[6] The core of this synthesis is the direct electrophilic iodination of the activated aromatic ring.

The causality for this choice rests on the activating nature of the hydroxyl and ethoxy groups. The para-hydroxyl group is a powerful ortho-para director. With the para position blocked, it strongly directs electrophiles to the two ortho positions (C3 and C5). The ethoxy group further activates these positions. This electronic configuration makes the direct di-iodination a highly favorable and selective reaction.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from proven methodologies for the iodination of substituted phenols.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Objective: To synthesize 4-Ethoxy-3,5-diiodobenzaldehyde from 3-Ethoxy-4-hydroxybenzaldehyde.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, 1.0 eq)

-

Iodine (I₂, 2.2 eq)

-

Potassium Iodide (KI, 2.5 eq)

-

Sodium Hydroxide (NaOH)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Hydrochloric Acid (HCl, 2M)

-

Deionized Water

-

Ethanol

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a 1M aqueous solution of sodium hydroxide. Cool the flask in an ice-water bath to 0-5 °C.

-

Iodinating Agent Preparation: In a separate beaker, dissolve iodine (2.2 eq) and potassium iodide (2.5 eq) in a minimal amount of deionized water to form Lugol's solution. The potassium iodide is crucial for solubilizing the iodine in the aqueous medium.

-

Electrophilic Iodination: Add the prepared iodine solution dropwise to the stirred, cooled solution of ethyl vanillin over 30-60 minutes. Maintain the temperature below 10 °C. The reaction mixture will likely change color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.

-

Work-up and Quenching: Once the reaction is complete, cool the flask in an ice bath. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color disappears.

-

Acidification and Precipitation: Acidify the solution to a pH of ~2 by the slow addition of 2M HCl. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-Ethoxy-3,5-diiodobenzaldehyde. Dry the final product under vacuum.

Relevance in Drug Discovery and Research

The true value of 4-Ethoxy-3,5-diiodobenzaldehyde is realized when viewed as a strategic intermediate for creating complex, high-value molecules, particularly in the field of endocrinology.

Structural Analogy to Thyroid Hormones

The core structure of this compound bears a striking resemblance to the di-iodinated phenolic ring of endogenous thyroid hormones, namely L-tetraiodothyronine (thyroxine, T4) and L-triiodothyronine (T3).[7] These hormones are critical regulators of metabolism, growth, and development.[8]

-

Key Structural Features:

-

Di-iodo Substitution: The 3,5-diiodo pattern is a hallmark of active thyroid hormones.

-

Oxygenated Substituent at C4: The ethoxy group at the 4-position mimics the phenolic ether linkage found in T3 and T4.

-

Reactive Handle: The aldehyde group at the 1-position provides a versatile chemical handle for further synthetic elaboration, a feature not present in the native hormones.

-

This structural mimicry makes it an ideal starting point for synthesizing thyromimetics—compounds that can selectively interact with thyroid hormone receptors (TRs).[8] Specifically, it could be used to build analogues targeting the TRβ isoform, which is implicated in lipid metabolism, offering potential therapeutic avenues for hyperlipidemia.[8] An existing related compound, 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde, is even referred to as "T4-aldehyde," highlighting the direct conceptual link.[9]

Applications as a Versatile Chemical Building Block

Beyond its thyromimetic potential, 4-Ethoxy-3,5-diiodobenzaldehyde is a valuable building block for organic synthesis.[10] The aldehyde functionality is one of the most versatile in chemistry, participating in a wide array of transformations:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create substituted styrenes.

-

Oxidation: To produce the corresponding benzoic acid.

-

Condensation Reactions: To build heterocyclic systems.

The presence of iodine atoms also allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments to build complex molecular architectures. This dual functionality makes the compound a powerful tool for generating libraries of novel compounds for drug screening. Similar iodinated benzaldehydes are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[11]

Conclusion and Future Directions

4-Ethoxy-3,5-diiodobenzaldehyde represents a molecule of significant synthetic potential, particularly for researchers in drug discovery. While not a common off-the-shelf chemical, its logical and efficient synthesis from inexpensive precursors makes it highly accessible. Its structural similarity to thyroid hormones positions it as a key intermediate for the development of novel, selective thyromimetics. The next logical steps for researchers would be the experimental validation of the proposed synthesis and the full characterization of the compound's physicochemical and spectroscopic properties. Subsequent exploration of its derivatization will undoubtedly unlock new avenues for creating sophisticated molecules with potential therapeutic applications.

References

-

MySkinRecipes. 4-Ethoxy-3,5-dimethoxybenzaldehyde. [Link]

-

PubChem. 4-Ethoxy-3,5-dimethoxybenzaldehyde | C11H14O4 | CID 4771099. [Link]

-

Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

-

Pharmaffiliates. CAS No : 39075-25-7 | Product Name : 4-Ethoxy-3,5-dimethoxybenzaldehyde,. [Link]

-

United States Environmental Protection Agency. 4-Ethoxy-3-hydroxy-5-methoxybenzaldehyde Properties. [Link]

-

PubChem. 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | C10H11IO3 | CID 627854. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

mzCloud. 4 Ethoxybenzaldehyde. [Link]

-

National Institute of Standards and Technology. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). [Link]

-

Thermo Scientific Alfa Aesar. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online. [Link]

-

SIELC Technologies. Benzaldehyde, 4-ethoxy-3-methoxy-. [Link]

-

National Center for Biotechnology Information. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS?. [Link]

-

VU Research Repository. SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. [Link]

-

PubChem. 3,5-Diiodobenzaldehyde | C7H4I2O | CID 10237074. [Link]

-

United States Environmental Protection Agency. Benzaldehyde, 4-ethoxy-3-hydroxy- - Substance Details - SRS. [Link]

-

National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. [Link]

-

United States Environmental Protection Agency. 4-Hydroxy-3,5-diiodobenzohydrazide Synonyms. [Link]

-

SLS. 3-Ethoxy-4-methoxybenzaldehyde | 252751-5G | SIGMA-ALDRICH. [Link]

-

PubChem. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde. [Link]

-

PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243. [Link]

-

PubChemLite. 4-ethoxy-3,5-difluorobenzaldehyde (C9H8F2O2). [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Organic Chemistry Portal. Synthesis of (+)-4,5-Deoxyneodolabelline. [Link]

Sources

- 1. 3,5-Diiodobenzaldehyde | C7H4I2O | CID 10237074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 4-Ethoxy-3-iodo-5-methoxybenzaldehyde oxime CAS#: 431996-19-9 [m.chemicalbook.com]

- 6. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | C13H6I4O3 | CID 71586788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What can 4-iodobenzaldehyde be used for?_Chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Crystallization Protocols for 4-Ethoxy-3,5-diiodobenzaldehyde Halogen-Bonded Complexes

Abstract

This application note details the methodological frameworks for synthesizing and crystallizing supramolecular complexes utilizing 4-Ethoxy-3,5-diiodobenzaldehyde as a ditopic halogen bond (XB) donor.[1][2] Due to the presence of two polarizable iodine atoms activated by the electron-withdrawing aldehyde group, this scaffold is a potent building block for designing co-crystals with Lewis bases (e.g., pyridines, amines).[1][3] This guide covers solvent selection strategies to minimize competitive solvation, solution-mediated growth, and mechanochemical screening (Liquid-Assisted Grinding), providing a robust roadmap for reproducible crystal engineering.[1][3]

Introduction & Mechanistic Grounding

The Chemical Scaffold

4-Ethoxy-3,5-diiodobenzaldehyde is characterized by a "sigma-hole"—a region of positive electrostatic potential on the extension of the C–I bond.[1] This allows the iodine atoms to act as electrophilic donors interacting with nucleophilic acceptors (N, O, S, Se).[1][3]

-

Donor Sites: C-3 and C-5 Iodine atoms (Ditopic capability).[1][2]

-

Acceptor Potential: The aldehyde oxygen (C=O) and ethoxy oxygen (–OEt) can act as weak hydrogen bond acceptors, potentially leading to competition during self-assembly.[3][2]

-

Steric Factors: The 4-ethoxy group provides steric bulk that prevents close face-to-face

-stacking, often directing the packing into 1D chains or 2D sheets driven by I[1]···N or I···O interactions.

The "Solvent Decides" Principle

In halogen bond crystal engineering, the solvent is not merely a medium but a competitor.[1][4]

-

Competing Solvents: Strong Lewis bases (DMSO, DMF, THF) will solvate the iodine sigma-hole, inhibiting the formation of the target complex.[3]

-

Non-Competing Solvents: Chloroform (

), Dichloromethane ( -

Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are permissible; while they are H-bond donors, they are poor XB acceptors, often allowing the stronger I[3][2]···N interaction to dominate.

Pre-Crystallization Prerequisites

Before attempting co-crystallization, ensure the purity of the starting material.[1] 4-Ethoxy-3,5-diiodobenzaldehyde can degrade (de-iodinate) upon prolonged exposure to light.[1][3][2]

Purity Check Protocol:

-

Appearance: Should be a pale yellow to off-white solid.[1][2] Darkening indicates iodine liberation.[1][2]

-

1H NMR Validation: Check for the aldehyde proton singlet (~9.8 ppm) and the distinct aromatic protons.

-

Purification: If impure, recrystallize from hot Ethanol/Water (80:20 v/v).

Experimental Protocols

Method A: Solution-Mediated Co-Crystallization (Slow Evaporation)

Best for: Growing single crystals suitable for X-ray diffraction (SCXRD).[1][3][2]

Materials:

-

Donor: 4-Ethoxy-3,5-diiodobenzaldehyde (10 mg, 0.025 mmol)[1][3]

-

Acceptor: Target Lewis Base (e.g., 4,4'-bipyridine, pyrazine)[1][3]

-

Solvent: Chloroform (

) or Methanol ( -

Vessel: 4 mL glass vial with a pierced parafilm cap.

Procedure:

-

Stoichiometry Calculation: Determine if the target architecture is 1:1 (chain) or 2:1 (discrete trimer).[3][2]

-

Dissolution (Separate Vials):

-

Mixing: Slowly add the Acceptor solution to the Donor solution. Swirl gently for 30 seconds.

-

Filtration: Filter the mixture through a 0.45

m PTFE syringe filter into a clean, scratch-free vial. Nucleation sites on dust can cause rapid, poor-quality precipitation.[1][3] -

Evaporation: Cover with parafilm and poke 3-4 small holes.[1][2] Store in a vibration-free, dark environment at 20–25°C.

-

Harvesting: Crystals typically appear within 2–5 days.[1][2] Do not let the solvent evaporate completely to dryness ("dry crust"), as this lowers crystal quality.[3][2]

Method B: Liquid-Assisted Grinding (LAG)

Best for: High-throughput screening and bulk powder synthesis.[1][2]

Rationale: LAG utilizes mechanical energy to overcome activation barriers, often yielding complexes that are difficult to isolate from solution due to solubility mismatches.[1][3]

Procedure:

-

Weighing: Weigh the Donor (0.5 mmol) and Acceptor (0.5 mmol) directly into a stainless steel grinding jar (e.g., 10 mL volume).

-

Ball Loading: Add two 7mm stainless steel grinding balls.

-

Solvent Catalysis: Add 20–30

L of Methanol or Ethanol.[1][2] The solvent acts as a "molecular lubricant" to facilitate diffusion.[1][2] -

Grinding: Grind at 25–30 Hz for 20 minutes.

-

Analysis: The resulting fine powder should be analyzed immediately by Powder X-Ray Diffraction (PXRD) or DSC.[2] A shift in melting point compared to the individual components confirms complex formation.[1][2]

Method C: Vapor Diffusion

Best for: Components with drastically different solubilities.[1][3][2]

Procedure:

-

Inner Vial: Dissolve the less soluble component (usually the aldehyde) in a minimal amount of a "good" solvent (e.g., THF or Acetone) in a small 2 mL vial.

-

Outer Vial: Place the small vial (uncapped) inside a larger 20 mL vial.

-

Precipitant: Add a volatile "bad" solvent (e.g., Pentane or Hexane) to the large vial.[3][2] Ensure the liquid level is below the rim of the inner vial.[1][2]

-

Equilibration: Cap the large vial tightly. As Pentane diffuses into the THF, it lowers the solubility, gently forcing the complex to crystallize out of solution.[1]

Visualization of Workflow

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on component solubility and screening goals.

Figure 1: Decision matrix for selecting the optimal crystallization methodology for halogen-bonded complexes.

Characterization & Validation

To ensure the resulting solid is a co-crystal and not a physical mixture, rely on these self-validating metrics:

| Technique | Expected Observation for Complex | Mechanism |

| FT-IR | Shift of C–I stretch to lower wavenumbers (e.g., from ~1100 to 1085 cm⁻¹).[1][2] | Bond weakening due to charge transfer to the acceptor.[1][2] |

| DSC | Single endothermic peak distinct from precursors (often between the two parent MPs).[2] | Formation of a new thermodynamic phase.[1][2] |

| SCXRD | I[1][3][2][5]···N distance < sum of van der Waals radii (approx.[2] 3.53 Å).[3][2] | Direct visualization of the halogen bond.[1][2] |

Troubleshooting Guide

-

Issue: Oiling out (Phase Separation).

-

Issue: Precipitation of pure aldehyde.

-

Issue: Polymorphism.

References

-

Metrangolo, P., & Resnati, G. (2014).[1][3][2] Halogen bonds in crystal engineering: like hydrogen bonds yet different.[1][2][6][7] Crystal Growth & Design, 14(10), 4813-4819.[1][3] [Link]

-

Gryl, M., et al. (2024).[1][3][2] Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines.[2][8] Crystals, 14(2), 128.[3][2] [Link][3][2]

-

Robertson, C. C., et al. (2017).[1][3][2] Hydrogen bonding vs. halogen bonding: the solvent decides.[1][2][9][10] Chemical Science, 8, 5392-5398.[1][3] [Link]

-

Wang, Y., et al. (2020).[1][3][2] Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene.[1][8][11] CrystEngComm, 22, 5384-5394.[1][3] [Link]

Sources

- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines [mdpi.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

green chemistry approaches to synthesizing 4-Ethoxy-3,5-diiodobenzaldehyde

This Application Note and Protocol Guide is designed for researchers and process chemists seeking sustainable, high-efficiency synthetic routes for 4-Ethoxy-3,5-diiodobenzaldehyde .[1]

Executive Summary

4-Ethoxy-3,5-diiodobenzaldehyde is a highly functionalized aromatic intermediate, combining the electrophilic reactivity of an aldehyde with the steric and electronic influence of bulky iodine atoms.[1] It serves as a critical scaffold in the development of radiopaque contrast agents , thyroid hormone analogs , and kinase inhibitors .

Traditional synthesis relies on hazardous reagents (e.g., Iodine Monochloride, Methyl Iodide) and toxic solvents (e.g., DMF, Chlorinated hydrocarbons). This guide presents a Green Chemistry paradigm, prioritizing Atom Economy , Benign Solvents , and Energy Efficiency .

Core Advantages of this Protocol:

-

Elimination of Chlorinated Solvents: Replaced with PEG-400 and bio-based Ethanol.

-

Halide-Free Alkylation: Utilizes Diethyl Carbonate (DEC) to avoid toxic ethyl halides.[1][2]

-

High Atom Economy: Uses

or

Retrosynthetic Analysis & Strategy

The synthesis is approached via two distinct green pathways. Route A (Stepwise) is the recommended "Gold Standard" for reliability and scalability. Route B (Direct) is an advanced "One-Pot" method for high-throughput screening.[1]

Strategic Pathway Visualization

Figure 1: Retrosynthetic map highlighting the preferred stepwise pathway (Green/Yellow) versus the direct ether iodination (Red).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Stepwise Synthesis

This route ensures maximum control over regioselectivity (mono- vs. di-iodination) and overcomes steric hindrance during alkylation.[1]

Step 1: Oxidative Iodination in Green Media

Objective: Synthesize 3,5-diiodo-4-hydroxybenzaldehyde (CAS: 1948-40-9).[1]

Green Innovation: Use of PEG-400 as a recyclable, non-volatile solvent and Iodic Acid (

Materials:

-

4-Hydroxybenzaldehyde (1.0 equiv)[1]

-

Molecular Iodine (

) (1.0 - 1.1 equiv)[1] -

Iodic Acid (

) (0.5 equiv) -

Solvent: Polyethylene Glycol-400 (PEG-400)[1]

Procedure:

-

Charge: In a round-bottom flask, dissolve 4-Hydroxybenzaldehyde (10 mmol, 1.22 g) in PEG-400 (15 mL).

-

Activation: Add finely powdered

(10 mmol, 2.54 g) and -

Reaction: Stir the mixture at 40–50 °C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7). The mixture will transition from dark violet to pale orange/yellow as iodine is consumed.

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate immediately.

-

Filter the solid and wash with cold water (3 x 20 mL) to remove PEG-400 and traces of acid.[1]

-

Recycling: The aqueous PEG filtrate can be concentrated and reused (requires removal of salts).

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[5]

Step 2: Green Ethylation via Carbonate Chemistry

Objective: Convert the phenol to the ethyl ether without using toxic ethyl halides (EtI/EtBr). Green Innovation: Diethyl Carbonate (DEC) acts as both solvent and reagent. It is non-toxic and biodegradable.

Materials:

-

Diethyl Carbonate (DEC) (Excess, acts as solvent)

-

Catalyst: Potassium Carbonate (

) (0.1 equiv) + Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Procedure:

-

Setup: Equip a flask with a reflux condenser and a drying tube (or

line). -

Charge: Add 3,5-Diiodo-4-hydroxybenzaldehyde (5 mmol, 1.87 g),

(0.5 mmol, 70 mg), and TBAB (0.25 mmol, 80 mg) into Diethyl Carbonate (10 mL).-

Note: TBAB is crucial here. The steric bulk of the two ortho-iodine atoms hinders the nucleophilic attack. The phase transfer catalyst helps shuttle the phenolate anion.

-

-

Reaction: Heat to reflux (~126 °C) . Stir vigorously for 12–18 hours.

-

Observation:

evolution indicates reaction progress.

-

-

Workup:

-

Distill off excess DEC (recoverable).

-

Dissolve the residue in Ethyl Acetate (green alternative: 2-MeTHF) and wash with water.[1]

-

Dry over

and concentrate.

-

-

Validation: Check NMR for the disappearance of the phenolic -OH signal (~9.8 ppm) and appearance of the ethoxy quartet (~4.2 ppm) and triplet (~1.4 ppm).

Protocol B: Electrochemical Iodination (Advanced)

Best for labs equipped with potentiostats or flow electrolysis cells.

Concept: Anodic oxidation of iodide (

Workflow:

-

Electrolyte: 0.1 M NaI in Water/Ethanol (1:1).

-

Electrodes: Platinum (Anode) and Stainless Steel (Cathode).

-

Operation: Constant current electrolysis (CCE) at 20 mA/cm² until 2.2 F/mol of charge is passed.

-

Advantage: "Reagent-less" oxidation; extremely high purity.

Data Presentation & Safety

Comparison of Methods

| Metric | Traditional Route (ICl / EtI) | Green Route A (PEG / DEC) | Green Route B (E-Chem) |

| Atom Economy | Low (Loss of Cl, salt waste) | High (Water & CO2 byproducts) | Very High |

| Solvent Hazard | High (DCM, DMF) | Negligible (PEG-400, DEC) | Negligible (Water/EtOH) |

| Yield (Step 1) | 75-85% | 90-95% | 85-92% |

| Scalability | Good | Excellent | Moderate (Equipment limited) |

Process Workflow Diagram

Figure 2: Operational workflow for the two-step green synthesis.

References

-

Laccase-catalyzed Iodination: "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances, 2019.[4]

-

PEG-400 Green Iodination: "Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination." Bentham Science, 2020.

-

Electrochemical Iodination: "Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach." Molecules, 2023.[8]

-

Green Alkylation (DEC): "Aryl ethyl ethers prepared by ethylation using diethyl carbonate." Synthetic Communications, 2008.

-

Precursor Properties: "3,5-Diiodo-4-hydroxybenzaldehyde Properties & Solubility." ChemicalBook, 2024.

Sources

- 1. guidechem.com [guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1948-40-9 CAS MSDS (3,5-DIIODO-4-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]

- 8. air.unimi.it [air.unimi.it]

microwave-assisted synthesis involving 4-Ethoxy-3,5-diiodobenzaldehyde

Application Note: Microwave-Enhanced Functionalization of 4-Ethoxy-3,5-diiodobenzaldehyde

Executive Summary & Strategic Value

This guide details the microwave-assisted synthesis and functionalization of 4-Ethoxy-3,5-diiodobenzaldehyde , a "privileged scaffold" in medicinal chemistry.[1][2] This molecule is unique due to its dense functionality:

-

Electrophilic Aldehyde (C1): A handle for condensation reactions (Knoevenagel, Schiff base) to extend carbon chains or form heterocycles.[1][2]

-

Bifunctional Aryl Iodides (C3, C5): High-reactivity sites for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the construction of sterically crowded biaryl systems.[1][2]

-

Ethoxy Group (C4): Provides lipophilicity and electron-donating character, modulating the solubility and electronic profile of the core ring.[1][2]

Why Microwave Irradiation? Traditional thermal heating of electron-rich, sterically hindered di-ortho-substituted benzaldehydes often results in prolonged reaction times (>12h) and incomplete conversion.[1][2] Microwave irradiation utilizes dipolar polarization (specifically of polar solvents like DMSO or DMF) to overcome the activation energy barrier of the crowded C-I bonds and the condensation equilibrium, typically reducing reaction times to under 30 minutes while suppressing side reactions (e.g., Cannizzaro disproportionation).

Synthesis of the Core Scaffold

Before functionalization, the core scaffold must be prepared.[2] Commercially available 4-hydroxy-3,5-diiodobenzaldehyde is the standard precursor.[1][2]

Protocol A: Rapid O-Alkylation (Etherification)

Objective: Convert the phenolic hydroxyl to an ethoxy group to lock the tautomer and increase lipophilicity.[2]

Reaction Scheme:

Materials:

-

Ethyl Iodide (1.5 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Protocol:

-

Setup: In a 10 mL microwave process vial, suspend 4-hydroxy-3,5-diiodobenzaldehyde (374 mg, 1 mmol) and

(276 mg, 2 mmol) in DMF (3 mL). -

Addition: Add Ethyl Iodide (120 µL, 1.5 mmol) via syringe. Cap the vial with a Teflon-lined septum.[1]

-

Irradiation: Place in a single-mode microwave reactor.

-

Workup: Pour the mixture into ice-water (20 mL). The product will precipitate as a pale yellow solid. Filter, wash with water, and dry.[3][4]

-

Validation:

Divergent Functionalization Protocols

Once the 4-ethoxy core is synthesized, it serves as the hub for two distinct pathways.[2]

Pathway A: Suzuki-Miyaura Cross-Coupling (The "Iodine" Handle)

Challenge: The C3 and C5 iodines are sterically hindered by the ortho-ethoxy and aldehyde groups.[1][2] Solution: High-temperature microwave heating facilitates oxidative addition of the Pd catalyst.[1][2]

Protocol:

-

Reagents:

-

Microwave Conditions:

-

Purification: The reaction mixture is diluted with EtOAc, washed with brine, and purified via flash chromatography.

-

Self-Validating Check:

-

Monitoring: The disappearance of the starting di-iodide is rapid.[1] If mono-coupled product persists (intermediate

), extend time by 5 mins.

-

Pathway B: Knoevenagel Condensation (The "Aldehyde" Handle)

Objective: Synthesis of styryl dyes or pharmacophores (e.g., reacting with Malononitrile).

Protocol:

-

Reagents:

-

Microwave Conditions:

-

Temp: 80°C

-

Time: 2-5 minutes

-

-

Result: High yield (>90%) of the benzylidenemalononitrile derivative.[1][2]

-

Self-Validating Check:

Experimental Data & Optimization

The following table summarizes typical optimization data for the Suzuki Coupling (Path A) using Phenylboronic acid.

| Entry | Solvent System | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | Toluene/EtOH | 80 (Thermal) | 12 hrs | 45% | Incomplete; mono-coupled product observed.[1][2] | |

| 2 | DMF/H2O | 100 (MW) | 10 min | 60% | Significant homocoupling of boronic acid.[1][2] | |

| 3 | Dioxane/H2O | 120 (MW) | 15 min | 92% | Optimal.[1][2] Clean conversion. | |

| 4 | Ethanol | None | 100 (MW) | 30 min | 0% | Control experiment.[1][2] |

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the precursor.

Caption: Divergent synthetic workflow for 4-Ethoxy-3,5-diiodobenzaldehyde, highlighting the central role of the microwave-generated core scaffold.

Troubleshooting & Causality

-

Problem: Low yield in Suzuki coupling (Path A).

-

Cause: The "Ortho Effect."[1][2] The ethoxy group and the aldehyde group flank the iodine atoms, creating significant steric bulk that hinders the Palladium catalyst's approach.

-

Solution: Switch to sterically demanding ligands like S-Phos or bidentate ligands like dppf which force a wider bite angle, and increase microwave temperature to 120°C to drive the kinetics.[1][2]

-

-

Problem: "Oiling out" during Knoevenagel workup (Path B).

References

-

Kappe, C. O. (2004).[1][2] Controlled Microwave Heating in Modern Organic Synthesis.[1][2] Angewandte Chemie International Edition, 43(46), 6250–6284.[2] Link[1]

-

Leadbeater, N. E. (2005).[1][2] Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery.[1][2] Chemical Society Reviews, 37, 1546-1557.[1][2] Link

-

Bhuiyan, M. M. H., et al. (2011).[2] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Bangladesh Journal of Scientific and Industrial Research, 46(3), 301-306. Link

-

BenchChem. (2025).[1][2][4] Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde (Precursor methodology reference). BenchChem Application Notes. Link(Note: Generalized reference for precursor handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Optimization for 4-Ethoxy-3,5-diiodobenzaldehyde

Introduction

You are working with 4-Ethoxy-3,5-diiodobenzaldehyde , a densely functionalized intermediate often used in the synthesis of thyroid hormone analogs, imaging contrast agents, and complex Schiff base ligands.

This molecule presents a unique "Push-Pull-Block" chemical profile:

-

Electronic Push: The 4-ethoxy group is an electron-donating group (EDG) by resonance.

-

Electronic Pull: The aldehyde and two iodine atoms exert electron-withdrawing inductive effects (-I).

-

Steric Block: The two meta-iodine atoms create significant steric hindrance around the 4-position and the aldehyde carbonyl.

This guide addresses the specific solubility challenges and reaction kinetics caused by these structural features.

Part 1: Solvent Compatibility & Solubility Matrix

User Issue: "My starting material precipitates out of methanol during heating, or I get poor conversion in standard alcohol solvents."

Technical Insight: Unlike its precursor (3,5-diiodo-4-hydroxybenzaldehyde), the 4-ethoxy derivative lacks a hydrogen-bond donor (phenolic OH). This drastically reduces its solubility in cold polar protic solvents (MeOH, EtOH) and increases its lipophilicity.

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for transport, workup, and low-temp reactions. |

| Ethers | THF, 1,4-Dioxane | Good to Excellent | Best for cross-coupling (Suzuki/Sonogashira) and reductions. |

| Aromatics | Toluene, Xylene | Good (requires heat) | Critical for Schiff Base formation (azeotropic water removal). |

| Polar Aprotic | DMF, DMSO | Excellent | Use only if high temperature (>100°C) is required; difficult to remove during workup. |

| Alcohols | Methanol, Ethanol | Poor (Cold) / Moderate (Hot) | Avoid as single solvents. Use as co-solvents or for recrystallization only. |

| Alkanes | Hexanes, Pentane | Insoluble | Use as an anti-solvent for precipitation/crystallization. |

Part 2: Reaction Optimization & Troubleshooting

Scenario A: Schiff Base Condensation (Imine Formation)

Problem: Incomplete conversion or hydrolysis of the product when using Ethanol reflux. Root Cause: The two meta-iodine atoms sterically shield the aldehyde carbonyl, slowing down the nucleophilic attack of the amine. Additionally, water produced in the reaction drives the equilibrium back to the starting materials.

The Solution: The Toluene/Dean-Stark Protocol Do not rely on simple alcohol reflux. You must physically remove water to drive the equilibrium.

Q: Why can't I just use molecular sieves in Ethanol? A: Ethanol competes for the sieves. Toluene is non-polar; water separates easily and can be removed azeotropically.

Optimized Workflow (DOT Diagram):

Caption: Figure 1. Decision logic for overcoming steric hindrance and equilibrium limitations in Schiff base formation.

Scenario B: Suzuki-Miyaura Cross-Coupling

Problem: Mono-coupling observed instead of bis-coupling, or dehalogenation byproducts. Root Cause: The C-I bond is highly reactive, but the steric bulk of the ortho-ethoxy and meta-iodine arrangement makes the oxidative addition step sensitive to ligand size.

Q: Which solvent system maximizes bis-coupling yields? A: 1,4-Dioxane/Water (4:1) or Toluene/Water at 90-100°C.

-

Why? These solvents dissolve the lipophilic di-iodo substrate and the Pd catalyst/ligand complex effectively at high temperatures.

-

Avoid: Pure Ethanol (solubility issues) or neat DMF (can promote dehalogenation at very high temps).

Critical Parameter: Base Selection Use K₃PO₄ (Potassium Phosphate) instead of Na₂CO₃. The phosphate base is often superior for sterically hindered aryl halides in Suzuki couplings [1].

Part 3: Detailed Experimental Protocols

Protocol 1: Azeotropic Schiff Base Formation

For reacting 4-Ethoxy-3,5-diiodobenzaldehyde with an amine.

-

Dissolution: Dissolve 1.0 eq of aldehyde and 1.05 eq of amine in Toluene (10 mL per gram of aldehyde).

-

Catalysis: Add catalytic p-Toluenesulfonic acid (PTSA) (1-5 mol%).

-

Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux (110°C).

-

Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4-12 hours).

-

Workup: Cool to RT. If the product crystallizes, filter directly. If not, evaporate toluene and recrystallize from Ethanol/Hexane .

Protocol 2: Purification via Recrystallization

Because of the high molecular weight (two iodines), this compound and its derivatives crystallize well.

Workflow (DOT Diagram):

Caption: Figure 2. Recrystallization workflow exploiting the lipophilic nature of the 4-ethoxy-3,5-diiodo scaffold.

Part 4: Stability & Storage FAQs